Reversible vs. Irreversible Monoamine Oxidase (MAO) Inhibition: AOZ vs. HEH
In a head-to-head study designed to identify the metabolite responsible for furazolidone's MAO inhibition, 3-amino-2-oxazolidone (AOZ) was directly compared to beta-hydroxyethylhydrazine (HEH) [1]. The results demonstrated that AOZ itself exerts a reversible inhibition of monoamine oxidase, while HEH provides irreversible inhibition [1]. This was confirmed in experiments where the inhibition by AOZ could be reversed, whereas inhibition by HEH could not [1].
| Evidence Dimension | Monoamine Oxidase (MAO) Inhibition Mechanism |
|---|---|
| Target Compound Data | Reversible inhibition |
| Comparator Or Baseline | Beta-hydroxyethylhydrazine (HEH): Irreversible inhibition |
| Quantified Difference | Qualitative mechanistic difference |
| Conditions | Mitochondrial MAO and bovine serum amino oxidase assays in cellular systems [1] |
Why This Matters
This mechanistic distinction is critical for researchers investigating the toxicological and pharmacological effects of furazolidone, as reversible vs. irreversible inhibition leads to vastly different in vivo consequences and biomarker profiles.
- [1] Timperio, A. M., Kuiper, H. A., & Zolla, L. (2003). Identification of a furazolidone metabolite responsible for the inhibition of amino oxidases. Xenobiotica, 33(2), 153-167. View Source
